molecular formula C15H24ClNO3 B5609583 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

Cat. No.: B5609583
M. Wt: 301.81 g/mol
InChI Key: HJRRHYKSRYIONO-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a furan ring, a piperidine ring, and a tert-butyl group. This compound is often used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Introduction of the piperidine ring: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.

    Attachment of the tert-butyl group: This can be done using tert-butyl halides under basic conditions.

    Formation of the carboxylic acid: This step may involve oxidation reactions.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

    5-Tert-butyl-2-methyl-furan-3-carboxylic acid hydrochloride: Lacks the piperidine ring, which may influence its biological activity.

    5-Tert-butyl-2-piperidin-1-ylmethyl-thiophene-3-carboxylic acid hydrochloride: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties.

Uniqueness

The presence of both the tert-butyl group and the piperidine ring in 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride makes it unique. These structural features can enhance its stability, reactivity, and binding affinity in various applications .

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRHYKSRYIONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-03-3
Record name 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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